

An In-depth Technical Guide to the Structural Isomers of Dimethylbenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,3-Dimethylbenzaldehyde**

Cat. No.: **B027725**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylbenzaldehyde, a significant aromatic aldehyde, exists as six structural isomers, each possessing unique physicochemical properties and synthetic pathways that dictate their utility in various scientific and industrial domains. This technical guide provides a comprehensive overview of the 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylbenzaldehyde isomers. It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development by presenting detailed comparative data, experimental protocols, and visual representations of synthetic methodologies. The distinct characteristics of each isomer, arising from the varied positions of the two methyl groups on the benzene ring relative to the formyl group, influence their reactivity and potential applications, particularly as versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Introduction

The structural isomers of dimethylbenzaldehyde ($C_9H_{10}O$) are a fascinating group of aromatic aldehydes that serve as pivotal building blocks in organic synthesis. The position of the two methyl substituents on the benzene ring profoundly impacts the steric and electronic environment of the aldehyde functional group, leading to distinct physical and chemical properties for each isomer. These differences are crucial in various applications, from the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals to their use as flavoring agents and polymer additives. A thorough understanding of the properties and

synthesis of each isomer is therefore essential for their effective utilization in research and development. This guide aims to provide a detailed comparative analysis to aid in the selection and application of the appropriate dimethylbenzaldehyde isomer for specific synthetic targets.

Physicochemical Properties

The physical properties of the dimethylbenzaldehyde isomers are summarized in the table below. These properties are critical for their handling, purification, and use in various reaction conditions.

Isomer	CAS Number	Molecular Weight (g/mol)	Physical Form	Melting Point (°C)	Boiling Point (°C)	Density (g/mL) at 25°C	Refractive Index (n ²⁰ /D)
2,3-Dimethylbenzaldehyde	5779-93-1	134.18	Colorless to pale yellow liquid[1][2]	-	86-88 (at 10 mmHg)[2][3]	1.029[2][3]	1.553[2][3]
2,4-Dimethylbenzaldehyde	15764-16-6	134.18	Colorless or light yellow liquid[4]	-9[4][5]	102-103 (at 14 mmHg)[4][5]	0.962[5]	1.549[5]
2,5-Dimethylbenzaldehyde	5779-94-2	134.18	Colorless to yellow liquid[6]	-	104.5-106.5 (at 14 mmHg)[7][8]	0.950[7][8]	1.544[7][8]
2,6-Dimethylbenzaldehyde	1123-56-4	134.18	Colorless to pale yellow liquid/solid[9]	27-30[10]	230[10]	1.003 (Predicted)[11]	1.548[11]
3,4-Dimethylbenzaldehyde	5973-71-7	134.18	Clear colorless to yellow liquid[12]	0	226[12][13]	1.012[12]	1.551[12]
3,5-Dimethylbenzaldehyde	5779-95-3	134.18	Clear liquid[14]	8-10[14]	232[14]	0.998[14]	1.538[14]

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of the dimethylbenzaldehyde isomers. Below is a summary of key spectroscopic data.

Table 2: ^1H NMR and IR Spectroscopic Data

Isomer	^1H NMR (CDCl_3 , δ ppm)	IR (cm^{-1})
2,3-Dimethylbenzaldehyde	~10.2 (s, 1H, CHO), 7.6-7.2 (m, 3H, Ar-H), 2.5 (s, 3H, CH_3), 2.3 (s, 3H, CH_3)	~1690 (C=O stretch)
2,4-Dimethylbenzaldehyde	~10.1 (s, 1H, CHO), 7.7 (d, 1H, Ar-H), 7.1 (m, 2H, Ar-H), 2.6 (s, 3H, CH_3), 2.4 (s, 3H, CH_3)	~1695 (C=O stretch)
2,5-Dimethylbenzaldehyde	~10.3 (s, 1H, CHO), 7.6 (s, 1H, Ar-H), 7.2 (d, 1H, Ar-H), 7.1 (d, 1H, Ar-H), 2.5 (s, 3H, CH_3), 2.3 (s, 3H, CH_3)	~1690 (C=O stretch)
2,6-Dimethylbenzaldehyde	~10.6 (s, 1H, CHO), 7.4 (t, 1H, Ar-H), 7.1 (d, 2H, Ar-H), 2.6 (s, 6H, CH_3)	~1695 (C=O stretch)
3,4-Dimethylbenzaldehyde	~9.9 (s, 1H, CHO), 7.6 (m, 2H, Ar-H), 7.2 (d, 1H, Ar-H), 2.3 (s, 6H, CH_3)	~1700 (C=O stretch)
3,5-Dimethylbenzaldehyde	~9.9 (s, 1H, CHO), 7.5 (s, 2H, Ar-H), 7.4 (s, 1H, Ar-H), 2.4 (s, 6H, CH_3)	~1700 (C=O stretch)

Note: The exact chemical shifts and peak intensities in NMR and IR spectra can vary slightly depending on the solvent and concentration.

Experimental Protocols: Synthesis of Dimethylbenzaldehyde Isomers

The synthesis of dimethylbenzaldehyde isomers can be achieved through various methods, primarily involving formylation of the corresponding xylene or oxidation of the respective dimethylbenzyl alcohol.

Synthesis of 2,3-Dimethylbenzaldehyde via Grignard Reaction

This protocol describes the synthesis of **2,3-dimethylbenzaldehyde** from 2,3-dimethylbromobenzene.[\[2\]](#)[\[15\]](#)[\[16\]](#)

- Step 1: Grignard Reagent Formation
 - Under a nitrogen atmosphere, add magnesium turnings (1.1 mol) and anhydrous tetrahydrofuran (THF) to a reaction flask.
 - Prepare a solution of 2,3-dimethylbromobenzene (1.0 mol) in anhydrous THF.
 - Add a small portion of the 2,3-dimethylbromobenzene solution to the magnesium suspension to initiate the reaction.
 - Once the reaction starts, add the remaining 2,3-dimethylbromobenzene solution dropwise while maintaining a gentle reflux.
 - After the addition is complete, continue to reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
- Step 2: Formylation
 - Cool the Grignard reagent solution to 0°C in an ice bath.
 - Slowly add a solution of N,N-dimethylformamide (DMF) (1.0 mol) in anhydrous THF dropwise, ensuring the temperature does not exceed 20°C.
 - After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
- Step 3: Work-up and Purification

- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Separate the organic layer and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to yield **2,3-dimethylbenzaldehyde**.

Synthesis of 2,4-Dimethylbenzaldehyde via Gattermann-Koch Reaction

This method involves the formylation of m-xylene using carbon monoxide.[\[5\]](#)

- Step 1: Reaction Setup
 - In a suitable pressure reactor, place anhydrous aluminum chloride ($AlCl_3$) and a catalytic amount of cuprous chloride ($CuCl$).
 - Cool the reactor to 0-5°C and add m-xylene.
- Step 2: Formylation
 - Introduce a mixture of carbon monoxide (CO) and hydrogen chloride (HCl) gas into the reactor under pressure.
 - Stir the reaction mixture vigorously at 0-5°C for several hours.
- Step 3: Work-up and Purification
 - Carefully quench the reaction by pouring the mixture onto crushed ice.
 - Separate the organic layer, wash with water and a dilute sodium bicarbonate solution, and then dry over anhydrous calcium chloride.
 - Purify the product by vacuum distillation.

Synthesis of 3,5-Dimethylbenzaldehyde by Oxidation of Mesitylene

This protocol outlines the selective oxidation of one methyl group of mesitylene.[\[17\]](#)

- Step 1: Catalyst Preparation
 - In a reactor, mix a divalent cobalt salt (e.g., $\text{Co}(\text{OAc})_2$) and a quaternary ammonium bromide salt.[\[17\]](#)
- Step 2: Oxidation
 - Add mesitylene to the catalyst mixture and heat the solution.
 - Introduce oxygen into the reaction mixture under controlled pressure and temperature (e.g., 60-160°C).[\[17\]](#)
 - Maintain the reaction for 8-24 hours.[\[17\]](#)
- Step 3: Work-up and Purification
 - After cooling, adjust the pH of the solution to be basic (>10) with a sodium hydroxide solution.[\[17\]](#)
 - Separate the organic and aqueous phases.
 - Wash the organic layer with water, dry it, and then purify by vacuum distillation, collecting the fraction at 115-125 °C/20mmHg.[\[17\]](#)

Visualizations of Synthetic Pathways

The following diagrams illustrate the synthetic workflows for selected dimethylbenzaldehyde isomers.

Synthesis of 2,3-Dimethylbenzaldehyde

2,3-Dimethylbromobenzene

+ Mg, THF

Grignard Reagent

+ DMF

Intermediate

+ H₂O/NH₄Cl

2,3-Dimethylbenzaldehyde

[Click to download full resolution via product page](#)**Caption: Workflow for the synthesis of 2,3-dimethylbenzaldehyde.**

Synthesis of 2,4-Dimethylbenzaldehyde

m-Xylene

+ CO, HCl, AlCl₃, CuCl

Complex

+ H₂O

2,4-Dimethylbenzaldehyde

Synthesis of 3,5-Dimethylbenzaldehyde

Mesitylene

+ O₂, Co(II) catalyst

3,5-Dimethylbenzaldehyde

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 5779-93-1: 2,3-Dimethylbenzaldehyde | CymitQuimica [cymitquimica.com]
- 2. 2,3-Dimethylbenzaldehyde CAS#: 5779-93-1 [m.chemicalbook.com]
- 3. 2,3-Dimethylbenzaldehyde | 5779-93-1 [chemicalbook.com]
- 4. 2,4-Dimethylbenzaldehyde | C9H10O | CID 61814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dimethylbenzaldehyde | 15764-16-6 [chemicalbook.com]
- 6. 2,5-Dimethylbenzaldehyde | C9H10O | CID 22015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,5-二甲基苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2,5-dimethyl benzaldehyde, 5779-94-2 [thegoodsentscompany.com]
- 9. CAS 1123-56-4: 2,6-Dimethylbenzaldehyde | CymitQuimica [cymitquimica.com]
- 10. 2,6-Dimethylbenzaldehyde | 1123-56-4 [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. 3,4-Dimethylbenzaldehyde | 5973-71-7 [chemicalbook.com]
- 13. mgc-europe.de [mgc-europe.de]
- 14. 3,5-Dimethylbenzaldehyde | 5779-95-3 [chemicalbook.com]
- 15. Method for preparing 2,3-dimethyl benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 16. CN105503551A - Method for preparing 2,3-dimethyl benzaldehyde - Google Patents [patents.google.com]
- 17. CN103524313A - 3,5-dimethylbenzaldehyde preparation method - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structural Isomers of Dimethylbenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b027725#structural-isomers-of-dimethylbenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com